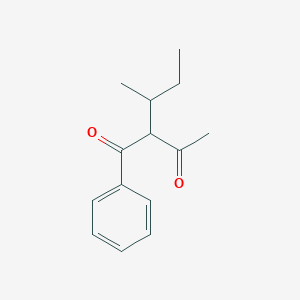
2-Sec-butyl-1-phenyl-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sec-butyl-1-phenyl-1,3-butanedione, also known as diacetyl, is a chemical compound that is commonly used in the food industry as a flavoring agent. It is also used in various other industries, including the fragrance and chemical industries. Despite its widespread use, diacetyl has been linked to a number of health concerns, including respiratory issues and neurological damage.
Mechanism of Action
Diacetyl is known to act as a reactive electrophile, meaning that it can react with nucleophilic sites in biological molecules. This reactivity has been linked to a number of health concerns, particularly in relation to respiratory health. Diacetyl has been shown to cause damage to the epithelial cells that line the respiratory tract, leading to inflammation and other respiratory issues.
Biochemical and Physiological Effects:
Diacetyl exposure has been linked to a number of biochemical and physiological effects. Studies have shown that 2-Sec-butyl-1-phenyl-1,3-butanedione can cause oxidative stress, impair mitochondrial function, and disrupt cellular signaling pathways. These effects have been linked to a number of health concerns, including respiratory and neurological damage.
Advantages and Limitations for Lab Experiments
Diacetyl has a number of advantages and limitations for use in lab experiments. Its reactivity makes it useful for studying nucleophilic reactions and cellular signaling pathways. However, its potential health hazards make it difficult to work with, particularly in large quantities. Additionally, the use of 2-Sec-butyl-1-phenyl-1,3-butanedione in lab experiments may not accurately reflect the effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in real-world settings.
Future Directions
There are a number of future directions for research on 2-Sec-butyl-1-phenyl-1,3-butanedione. One area of focus is the development of new diagnostic tools for respiratory diseases, including the use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury. Additionally, researchers are exploring new methods for reducing 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in the workplace and developing new treatments for respiratory and neurological damage caused by 2-Sec-butyl-1-phenyl-1,3-butanedione exposure.
Conclusion:
In conclusion, 2-Sec-butyl-1-phenyl-1,3-butanedione is a chemical compound that is widely used in the food, fragrance, and chemical industries. Despite its widespread use, 2-Sec-butyl-1-phenyl-1,3-butanedione has been linked to a number of health concerns, particularly in relation to respiratory and neurological health. Scientific research has been instrumental in identifying these health concerns and exploring potential solutions. As research continues, it is likely that new applications and uses for 2-Sec-butyl-1-phenyl-1,3-butanedione will emerge, along with new methods for reducing exposure and mitigating its potential health hazards.
Synthesis Methods
The synthesis of 2-Sec-butyl-1-phenyl-1,3-butanedione can be achieved through a number of methods, including the oxidation of 2-butanol and the reaction of acetone with acetylene. However, the most commonly used method involves the reaction of butanone with acetyl chloride in the presence of anhydrous aluminum chloride. This method yields 2-Sec-butyl-1-phenyl-1,3-butanedione as the main product, along with a number of other byproducts.
Scientific Research Applications
Diacetyl has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated the potential health effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure, particularly in relation to respiratory and neurological health. Studies have also explored the potential use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury and the development of new diagnostic tools for respiratory diseases.
properties
CAS RN |
10225-40-8 |
|---|---|
Product Name |
2-Sec-butyl-1-phenyl-1,3-butanedione |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-butan-2-yl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-4-10(2)13(11(3)15)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
InChI Key |
KYIVSKWOJCLODL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



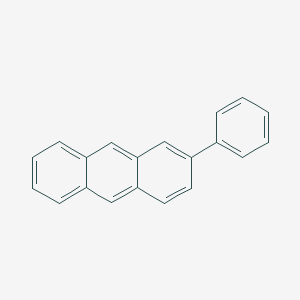
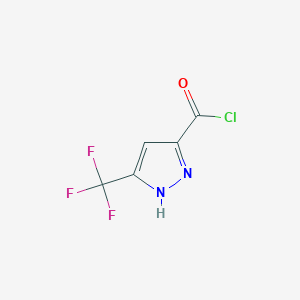



![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
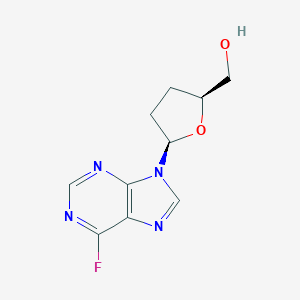
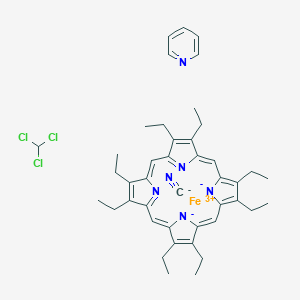
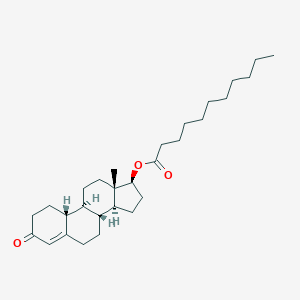
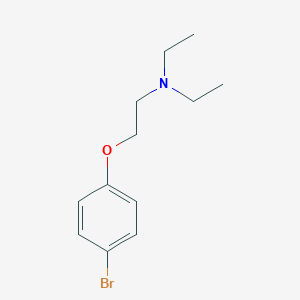
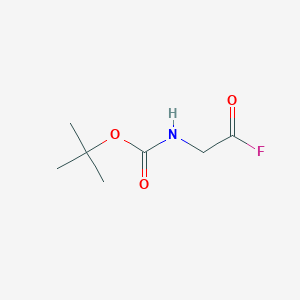


![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)